molecular formula C7H6O3 B041443 3-Hydroxybenzoic acid CAS No. 99-06-9

3-Hydroxybenzoic acid

Cat. No. B041443
CAS RN: 99-06-9
M. Wt: 138.12 g/mol
InChI Key: IJFXRHURBJZNAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives of 3-Hydroxybenzoic acid, such as 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, involves processes like nitration, esterification, reduction, diazotization, and hydrolysis. This synthesis strategy is beneficial for preparing antimicrobial drugs, demonstrating the compound's versatility in drug development (Zhang et al., 2020).

Molecular Structure Analysis

The molecular structure of 3-Hydroxybenzoic acid and its derivatives is crucial for their chemical behavior and reactivity. Techniques like infrared spectroscopy, nuclear magnetic resonance spectroscopy, and high-resolution electrospray ionization mass spectrometry are used to determine these structures, providing insight into their potential applications in various fields.

Chemical Reactions and Properties

3-Hydroxybenzoic acid participates in numerous chemical reactions, demonstrating its versatile properties. For instance, 2-Hydroxy-5-sulfobenzoic acid catalyzes the synthesis of a variety of compounds, showcasing the role of hydroxybenzoic acids in facilitating organic reactions (Kiyani et al., 2015).

Scientific Research Applications

Corrosion Inhibition

3-Hydroxybenzoic acid (3-HBA) has been researched for its potential use as a corrosion inhibitor for AISI 316L stainless steel in environmentally friendly aqueous pickling solutions. Studies have shown that its effectiveness increases with concentration and that the Frumkin isotherm model best describes its inhibition mechanism (Narváez, Cano, & Bastidas, 2005).

Antibacterial Applications

3-Hydroxybenzoic acid exhibits various biological properties such as antimicrobial, anti-inflammatory, and antioxidant activities. Its derivatives have shown potential antibacterial activity, making them candidates for developing new drug compounds (Satpute, Gangan, & Shastri, 2018).

Biochemical Properties and Applications

Studies on the molecular structures of 3-hydroxybenzoic acid and its isomers have provided insights into their biochemical properties, supporting various applications in fields like medicine, polymer synthesis, and biotechnology. These studies involve techniques such as combustion and sublimation calorimetry, electron diffraction, and theoretical calculations (Aarset, Page, & Rice, 2008).

Biotechnological Production

Biotechnological approaches have been employed to produce 3-hydroxybenzoic acid and its derivatives using microorganisms like Escherichia coli. These methods aim to utilize renewable resources for the production of hydroxybenzoic acids, which have applications in cosmetic, food, and pharmaceutical industries (Kim, Kim, Sim, & Ahn, 2020).

Environmental Applications

3-Hydroxybenzoic acid and its derivatives have been investigated for their roles in environmental processes, such as the photodegradation of water contaminants. These studies contribute to understanding the environmental fate and treatment of chemical compounds (Gmurek, Rossi, Martins, Quinta-Ferreira, & Ledakowicz, 2015).

Safety And Hazards

3-Hydroxybenzoic acid is harmful if swallowed and causes skin and eye irritation . It may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation .

properties

IUPAC Name

3-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3/c8-6-3-1-2-5(4-6)7(9)10/h1-4,8H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFXRHURBJZNAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25302-76-5, 7720-19-6 (mono-hydrochloride salt)
Record name 3-Hydroxybenzoic acid homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25302-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxybenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6021610
Record name 3-Hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6021610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White or off-white powder; [Alfa Aesar MSDS], Solid, White crystalline powder
Record name 3-Hydroxybenzoic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10769
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 3-Hydroxybenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002466
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 3-Hydroxybenzoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2298/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

7.25 mg/mL at 25 °C, Soluble, Soluble (in ethanol)
Record name 3-Hydroxybenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002466
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 3-Hydroxybenzoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2298/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

0.000158 [mmHg]
Record name 3-Hydroxybenzoic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10769
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

3-Hydroxybenzoic acid

CAS RN

99-06-9
Record name 3-Hydroxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxybenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxybenzoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55746
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 3-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6021610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.478
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-HYDROXYBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZFW40OJ7U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Hydroxybenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002466
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

202 °C
Record name 3-Hydroxybenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002466
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Within the framework of the process according to the invention, sulphophthalic acid are 3-sulphophthalic acid and 4-sulphophthalic acid. They can be reacted according to the invention either on their own or as a mixture, to give 3-hydroxybenzoic acid. Preferably, a mixture of the two isomeric sulphophthalic acids such as is obtained from the sulphonation of phthalic anhydride with oleum is used for the process according to the invention. The mixture obtained from the said sulphonation is a mixture of 3-sulphophthalic acid and 4-sulphophthalic acid in a ratio of 1:4 to 1:6.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

403.9 g (91.4%), corresponding to 369 g (100%), (1.5 mols), of the dry monosodium salt of a mixture of 3-sulphophthalic acid and 4-sulphophthalic acid are added to 960 g of 50% strength sodium hydroxide solution (12 mols of NaOH), which have been initially introduced into a nickel autoclave with a capacity of 1.3 l. The autoclave is closed and kept at a temperature of 260° C. for a period of 10 hours, during which time a maximum pressure of 28 bars is set up. After the reaction has ended, the contents of the autoclave are allowed to cool, the suspension is removed and the reactor is rinsed with about 1000 ml of water. The suspension is warmed to 80° C. and introduced carefully, in the course of 1 hour, into a mixture of 1500 ml of crude concentrated hydrochloric acid and 300 g of ice, whilst stirring vigorously. Vigorous evolution of gas due to the carbon dioxide and sulphur dioxide liberated is observed. After all of the mixture has run in, residues of sulphur dioxide are driven off by warming for two hours at 90° C., and the mixture is then cooled slowly to room temperature. The crystal slurry which is filtered off is dried in a vacuum drying cabinet at 90° C. and 20 mm Hg and gives a yield of 201 g (97% of theory) of 3-hydroxybenzoic acid with a purity of 99.9%. The water content is 0.01% and the sodium chloride content is 0.1%. No other impurities are detectable.
Quantity
369 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

Crystallization processes performed with hydroxybenzoic acids gave different results, for example for crystallization of saturated solutions of 4-hydroxybenzoic acid in methanol resulted in a new phase, as shown in FIG. 1. Similarly using methanol or THF, NSF were obtained with the co-formers 3-hydroxybenzoic acid (FIG. 10), 2,4-dihydroxybenzoic acid (FIG. 11), 2,5-dihydroxybenzoic acid (FIGS. 6A, 6B and 6C), 3,4-hydroxybenzoic acid (FIGS. 12A and 12B) and 3,5-hydroxybenzoic acid (FIG. 13).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Into a 250 mL round bottom flask was added 50 mL of dry dimethyl formamide. Ffifteen parts of the hydroxy benzoate (27) and seventeen parts of tert-butyldimethyl silyl chloride were added to the reaction flask with stirring. Seventeen parts of Imidazole was added in portions and stirring was continued for 10 hours. The reaction mixture was extracted with (3×300 mL) of hexane and the hexane layer was washed twice with 250 mL of water. The organic layer was dried on anhydrous sodium sulfate and the solvent was evaporated under reduced pressure to give an oil, yield 26 parts. This material was pure enough for the next step of the reaction. The material was prepared according to the following equation:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Name

Synthesis routes and methods V

Procedure details

The technical 3-sulphobenzoic acid melt, preferably not diluted, and the concentrated aqueous sodium hydroxide solution are pumped simultaneously into a mixing tube, the mixing tube being so designed that complete mixing takes place solely as a result of the turbulent flow produced. If desired the mixing process can also be assisted by internal fitments in the mixing tube, but this measure is not absolutely necessary. For example, 2,000 to 5,000 ml per hour of technical sulphonation melt can be mixed with corresponding quantities of sodium hydroxide solution in a mixing tube 500 mm in length and 5 mm in diameter, and can be conveyed into the reaction vessel for the subsequent pressure hydrolysis. This variant also can be carried out under normal pressure or under an elevated pressure, this elevated pressure being limited, if desired. If the initial temperatures of the components are suitably chosen, for example 150° to 180° C. for the sulphonation melt and 100° to 180° C. for the sodium hydroxide solution, a reaction temperature which is advantageous for the reaction to give 3-hydroxybenzoic acid, for example 270° to 320° C., will be reached at the end of the mixing tube. It can also be advantageous to carry out the mixing operation at a lower temperature or to limit the resulting steam pressure by blowing off steam. This process constitutes a partially continuous process in which the mixing operation in the mixing tube constitutes the continuous part of the process and the subsequent completion of the reaction in an autoclave constitutes the discontinuous part. However, since the reaction between the 3-sulphobenzoic acid and the alkali metal hydroxide becomes increasingly rapid in the upper part of the temperature range of 220° to 450° C. mentioned, it is also possible to complete the conversion into 3-hydroxybenzoic acid and thus the total reaction in a continuous form in the mixing tube itself, if the temperature is sufficiently high, for example in the region of 400° C. and if the corresponding pressure is maintained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxybenzoic acid
Reactant of Route 2
3-Hydroxybenzoic acid
Reactant of Route 3
3-Hydroxybenzoic acid
Reactant of Route 4
3-Hydroxybenzoic acid
Reactant of Route 5
3-Hydroxybenzoic acid
Reactant of Route 6
Reactant of Route 6
3-Hydroxybenzoic acid

Citations

For This Compound
6,920
Citations
DE Braun - CrystEngComm, 2021 - pubs.rsc.org
Following the computational prediction that 3-hydroxybenzoic acid (3HBA) could exist in more than the two literature polymorphs, an experimental investigation targeting …
Number of citations: 4 pubs.rsc.org
L Zhou, TW Huang, JY Wang, S Sun… - Molecular plant …, 2013 - Am Phytopath Society
… B and C, Overexpression of XCC4168 to XCC4171 significantly increased exogenous 3-hydroxybenzoic acid (3-HBA) and 4HBA production in X. oryzae pv. oryzae PXO99A. ∆…
Number of citations: 53 apsjournals.apsnet.org
YW He, J Wu, L Zhou, F Yang, YQ He… - Molecular plant …, 2011 - Am Phytopath Society
… Mass spectrometry and nuclear magnetic resonance analyses resolved the DF chemical structure as 3-hydroxybenzoic acid (3-HBA), which was further confirmed by synthetic 3-HBA. …
Number of citations: 80 apsjournals.apsnet.org
L Narvaez, E Cano, DM Bastidas - Journal of applied electrochemistry, 2005 - Springer
… The aim of this paper is to study the corrosion inhibition mechanism of 3-hydroxybenzoic acid (3-HBA) for AISI 316L SS in a H2SO4–HF–H2O2 aqueous solution mixture, based on …
Number of citations: 57 link.springer.com
PS Ganesh, K Veena, R Senthil, K Iswamy… - ACS …, 2022 - ACS Publications
… RMSF and RMSD of AgrA with 3-hydroxybenzoic acid (A and B, respectively) and 3-hydroxybenzoic acid bound in SarA protein (C and D, respectively). The AgrA complex exhibits a …
Number of citations: 19 pubs.acs.org
P Trinder, D Webster - Annals of clinical biochemistry, 1984 - journals.sagepub.com
The Boehringer one-component high-performance cholesterol oxidase reagent has been modified by the inclusion of 2,4,6-tribromo-3-hydroxybenzoic acid (TBHBA) to give a fourfold …
Number of citations: 99 journals.sagepub.com
SM Eshita - Analytical Biochemistry, 2001 - Elsevier
Salicylic acid (2-hydroxybenzoic acid; SA) 3 is an important molecule in plant defense responses to pathogens and stress (1). Research on defense signal transduction in plants may …
Number of citations: 14 www.sciencedirect.com
S Singh, M Kaur, BS Bajwa, I Kaur - Journal of Molecular Liquids, 2022 - Elsevier
… of MCM-a using 3-hydroxybenzoic acid and the white … -a using salicylaldehyde and 3-hydroxybenzoic acid and also to … Similarly, the spectrum of 3-hydroxybenzoic acid grafted MCM …
Number of citations: 10 www.sciencedirect.com
Q Wang, J Xue, Z Hong, Y Du - Molecules, 2019 - mdpi.com
Vibrational modes of pyrazinamide (PZA), 3-hydroxybenzoic acid (3-hBA), and their cocrystal were characterized using terahertz time-domain (THz-TDS) and Raman vibrational …
Number of citations: 30 www.mdpi.com
Y Du, H Zhang, J Xue, H Fang, Q Zhang, Y Xia… - … Acta Part A: Molecular …, 2015 - Elsevier
… In this study, the cocrystal of piracetam and 3-hydroxybenzoic acid under grinding condition has been characterized by Raman and terahertz spectroscopical techniques. The major …
Number of citations: 34 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.